

# In-depth Technical Guide: Discovery and Synthesis of Zerencotrep (Pico145)

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## Compound of Interest

Compound Name: Zerencotrep

Cat. No.: B610102

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## Abstract

**Zerencotrep**, also known as Pico145, is a highly potent and selective small-molecule inhibitor of Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels. Its discovery has provided the scientific community with a valuable pharmacological tool to investigate the physiological and pathological roles of these ion channels. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and a detailed, three-step synthesis of **Zerencotrep**. The experimental protocols for the key biological assays used in its characterization, including intracellular calcium imaging and whole-cell patch-clamp recordings, are also detailed. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.

## Discovery and Mechanism of Action

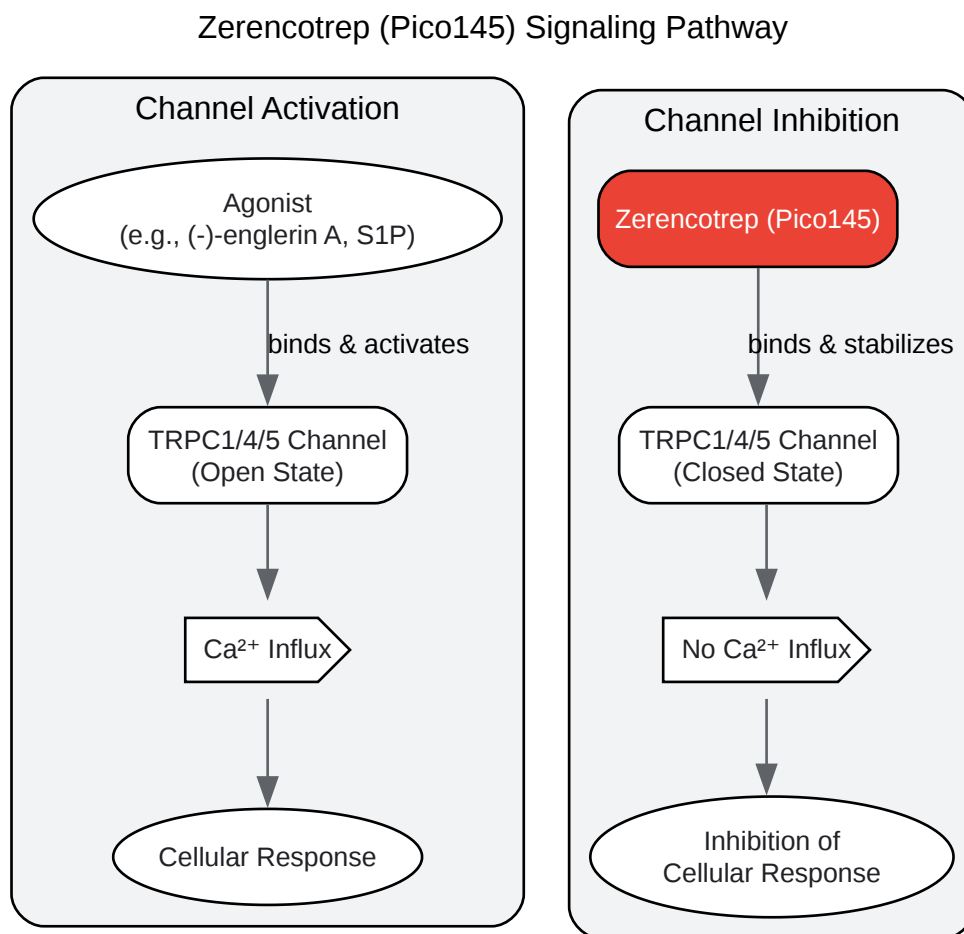
**Zerencotrep** (Pico145) was identified through dedicated research efforts aimed at developing potent and selective inhibitors for TRPC1/4/5 channels to facilitate a better understanding of their functions and to explore their therapeutic potential.<sup>[1][2]</sup> These channels are calcium-permeable, non-selective cation channels implicated in a variety of physiological processes and disease states, including epilepsy, anxiety, pain, and cardiac remodeling.<sup>[3][4]</sup>

The discovery of **Zerencotrep** was a significant breakthrough, offering a tool with picomolar potency and high selectivity for TRPC1/4/5 channels over other TRP channels such as TRPC3,

TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8.[5][6][7] It effectively inhibits TRPC1/4/5 channels activated by agonists like (-)-englerin A and sphingosine 1-phosphate (S1P).[5][6] The mechanism of inhibition is believed to be through binding to a conserved site on the TRPC subunits, which stabilizes the closed state of the channel and blocks calcium influx.[1]

## Signaling Pathway of TRPC1/4/5 Inhibition by Zerencotrep

The following diagram illustrates the inhibitory effect of **Zerencotrep** on TRPC1/4/5 channel activity.



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Caption: Inhibition of TRPC1/4/5 channels by **Zerencotrep**.

## Quantitative Data

The inhibitory potency of **Zerencotrep** (Pico145) has been quantified across various TRPC channel subtypes and activation mechanisms. The following table summarizes the key IC50 values.

Target Channel	Activator	IC50 (nM)	Cell Line	Reference
TRPC4	(-)-englerin A	0.349	HEK 293	<a href="#">[5]</a> <a href="#">[6]</a>
TRPC5	(-)-englerin A	1.3	HEK 293	<a href="#">[5]</a> <a href="#">[6]</a>
TRPC4-TRPC1	(-)-englerin A	0.03	HEK 293 Tet+	<a href="#">[5]</a> <a href="#">[6]</a>
TRPC5-TRPC1	(-)-englerin A	0.2	HEK 293 Tet+	<a href="#">[5]</a> <a href="#">[6]</a>
TRPC4-TRPC1	Sphingosine 1-phosphate (S1P)	0.011	HEK 293	<a href="#">[6]</a>
EA-sensitive cancer cells	Endogenous	0.11	Hs578T	<a href="#">[6]</a>

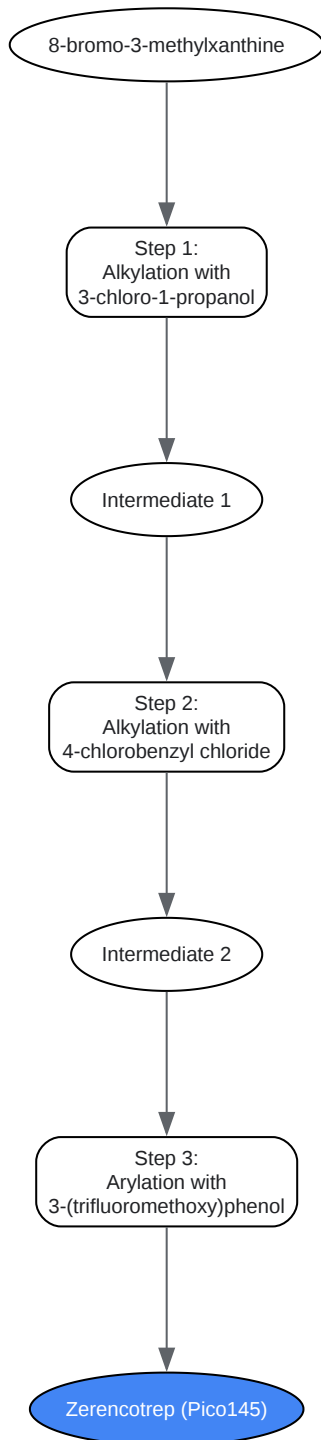
## Chemical Synthesis of Zerencotrep (Pico145)

**Zerencotrep** can be synthesized in a straightforward three-step process from commercially available starting materials.[\[4\]](#) The synthesis involves the sequential alkylation and arylation of a xanthine core.

## Synthetic Scheme

The overall synthetic route is depicted in the diagram below.

## Zerencotrep (Pico145) Synthesis Workflow

[Click to download full resolution via product page](#)Caption: Three-step synthesis of **Zerencotrep** (Pico145).

## Experimental Protocol for Synthesis

### Step 1: Synthesis of 8-bromo-1-(3-hydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- To a suspension of 8-bromo-3-methylxanthine in dimethylacetamide, add 3-chloro-1-propanol.
- Heat the mixture to 110 °C.
- Apply a vacuum (200-400 mbar) and stir the reaction at 110 °C until the starting material is consumed (monitoring by TLC or LC-MS).
- After completion, cool the reaction mixture to 80 °C and filter.
- To the filtrate, add water at 90 °C, followed by the addition of sodium bicarbonate.
- Cool the mixture to 70 °C and add seed crystals to induce crystallization.
- Further cool the suspension to promote precipitation, isolate the product by filtration, wash with water, and dry under reduced pressure.

### Step 2: Synthesis of 8-bromo-7-(4-chlorobenzyl)-1-(3-hydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- Suspend the product from Step 1 in dimethylacetamide and heat to 85 °C.
- Add a solution of 4-chlorobenzyl chloride in dimethylacetamide.
- Add diisopropylethylamine and continue stirring at 85 °C until the starting material is consumed.
- Upon completion, add hydrochloric acid.
- Cool the mixture and induce crystallization.
- Isolate the product by filtration, wash, and dry.

### Step 3: Synthesis of **Zerencotrep** (Pico145)

- Suspend the product from Step 2 in N-methyl-2-pyrrolidone.
- Add 3-(trifluoromethoxy)phenol and heat the mixture to 120 °C under reduced pressure (200-400 mbar).
- Stir at this temperature until the starting material is consumed.
- Cool the reaction mixture to 80 °C, filter, and add acetonitrile to the filtrate.
- Add water to induce precipitation, then cool to 58 °C and add seed crystals.
- Cool the suspension further, isolate the final product by filtration, wash with water, and dry under reduced pressure to yield **Zerencotrep**.

## Key Experimental Protocols for Biological Characterization

The biological activity of **Zerencotrep** was primarily characterized using intracellular calcium measurements and electrophysiological recordings.

### Intracellular Calcium ( $[Ca^{2+}]_i$ ) Measurements

This protocol is adapted for use with HEK293 cells expressing the target TRPC channels.

Materials:

- HEK293 cells expressing the TRPC channel of interest
- 96-well clear-bottomed, black plates
- Fura-2 AM (calcium indicator dye)
- Pluronic F-127
- Standard Bath Solution (SBS): 135 mM NaCl, 5 mM KCl, 1.2 mM  $MgCl_2$ , 1.5 mM  $CaCl_2$ , 8 mM glucose, and 10 mM HEPES (pH 7.4 with NaOH)
- Fluorescence plate reader

#### Procedure:

- Seed HEK293 cells at 90% confluency into 96-well plates 24 hours prior to the experiment.
- Prepare a loading solution of 2  $\mu$ M Fura-2 AM with 0.01% Pluronic F-127 in SBS.
- Wash the cells twice with SBS.
- Incubate the cells with the Fura-2 AM loading solution for 1 hour at 37 °C.
- Wash the cells twice with SBS.
- Add **Zerencotrep** (Pico145) or vehicle control at desired concentrations and incubate for 30 minutes.
- Measure the fluorescence using a plate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
- Add the TRPC channel agonist (e.g., (-)-englerin A or S1P) and record the change in fluorescence ratio (340/380 nm) over time.

## Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed for recording ion channel currents from HEK293 cells expressing TRPC channels.

#### Materials:

- HEK293 cells expressing the TRPC channel of interest on glass coverslips
- Patch-clamp amplifier and data acquisition system
- Borosilicate glass capillaries for pipette fabrication
- Micromanipulator
- Extracellular (bath) solution: Same as SBS for calcium imaging.

- Intracellular (pipette) solution: 140 mM CsCl, 10 mM HEPES, 4 mM Mg-ATP, 0.2 mM Na-GTP, 10 mM BAPTA, pH 7.2 with CsOH.

#### Procedure:

- Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
- Approach a target cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
- Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
- Hold the cell at a holding potential of -60 mV.
- Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
- Perfuse the cell with the TRPC channel agonist to activate the channels and record the current.
- Apply **Zerencotrep** (Pico145) at various concentrations to the bath solution and record the inhibition of the agonist-induced current.
- Wash out the compound to observe the reversibility of inhibition.

## Conclusion

**Zerencotrep** (Pico145) is a powerful and selective tool for the study of TRPC1/4/5 channels. Its high potency and well-defined synthesis make it an accessible compound for the research community. The detailed protocols provided in this guide are intended to facilitate the replication and extension of the key experiments that led to its characterization, thereby promoting further investigation into the roles of TRPC1/4/5 channels in health and disease.



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